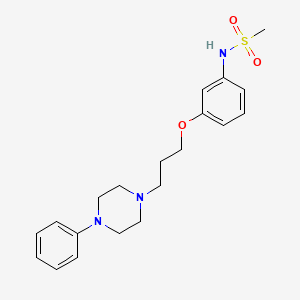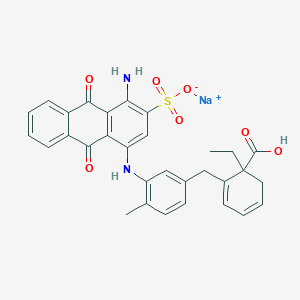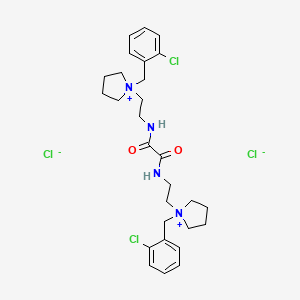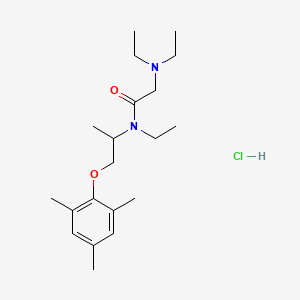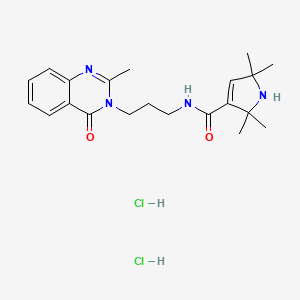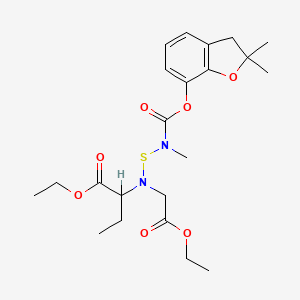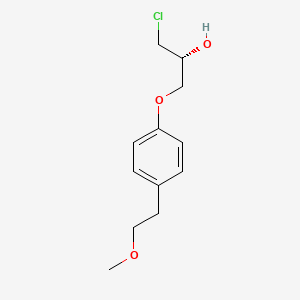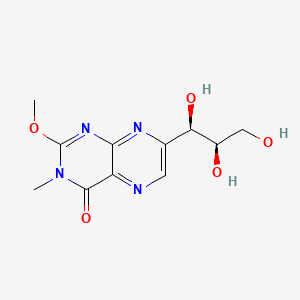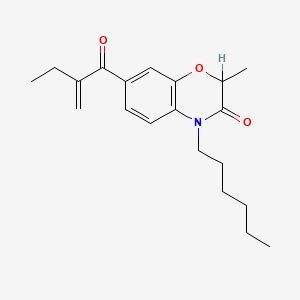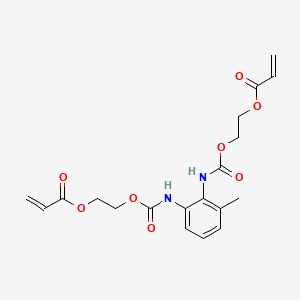
2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester is a complex organic compound with the molecular formula C19H22N2O8. This compound is known for its unique structure, which includes both ester and carbamate functional groups. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester typically involves the reaction of 2-propenoic acid with a methylphenylene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as a cross-linking agent in coatings and adhesives.
Mechanism of Action
The mechanism by which 2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester exerts its effects involves the interaction of its functional groups with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates, while the carbamate groups can interact with enzymes and other proteins, modulating their activity. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: This compound has a similar ester structure but lacks the carbamate groups.
2-Propenoic acid, 2-methyl-, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: Another similar compound with a different arrangement of ester groups.
Uniqueness
The presence of both ester and carbamate groups in 2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications compared to similar compounds.
Properties
CAS No. |
70893-52-6 |
|---|---|
Molecular Formula |
C19H22N2O8 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[[3-methyl-2-(2-prop-2-enoyloxyethoxycarbonylamino)phenyl]carbamoyloxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C19H22N2O8/c1-4-15(22)26-9-11-28-18(24)20-14-8-6-7-13(3)17(14)21-19(25)29-12-10-27-16(23)5-2/h4-8H,1-2,9-12H2,3H3,(H,20,24)(H,21,25) |
InChI Key |
GVOFJZRRWJMYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OCCOC(=O)C=C)NC(=O)OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



